molecular formula C7H15NO B8013383 (3S)-3-(Methoxymethyl)-piperidine HCl

(3S)-3-(Methoxymethyl)-piperidine HCl

Cat. No.: B8013383
M. Wt: 129.20 g/mol
InChI Key: ZVNNEPYIBDITIW-ZETCQYMHSA-N
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Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

Chiral piperidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. whiterose.ac.uk Their prevalence stems from their ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. nih.govacs.org The introduction of a chiral piperidine moiety can modulate a compound's solubility, lipophilicity, and metabolic stability, while also providing a three-dimensional framework that can enhance binding affinity and selectivity for biological targets. acs.orgorganic-chemistry.org

The utility of these scaffolds extends across a wide range of therapeutic areas. encyclopedia.pubijnrd.org For instance, chiral piperidine derivatives are central to the function of drugs for conditions as diverse as cancer (Niraparib), neuropsychiatric disorders (Preclamol), and metabolic diseases. acs.orgnih.gov The development of efficient and versatile methods to construct these chiral scaffolds is therefore a major focus of modern organic synthesis. nih.govnih.gov Researchers are continually exploring new catalytic systems and synthetic strategies to access a diverse array of enantiomerically pure piperidines for the generation of new drug candidates. nih.gov

Table 1: Examples of Marketed Drugs Containing Chiral Piperidine Scaffolds
Drug NameTherapeutic AreaKey Chiral Piperidine Moiety
NiraparibOncology (PARP inhibitor)(S)-piperidine-3-carboxamide
PreclamolAntipsychotic(S)-3-(3-hydroxyphenyl)piperidine
TiagabineAnticonvulsant(R)-Nipecotic acid derivative
PergolideParkinson's diseaseErgoline scaffold with a piperidine ring

This table highlights a selection of pharmaceuticals where a chiral piperidine core is essential for their therapeutic effect.

Importance of Stereochemical Control in Piperidine Derivative Synthesis

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired stereoisomer of a piperidine derivative is of utmost importance. nih.gov The study of the stereochemistry of piperidine scaffolds has been a topic of significant interest since the late 20th century and continues to be a hot area of research. nih.gov

Achieving high levels of stereochemical control in the synthesis of substituted piperidines is a significant chemical challenge. ijnrd.orgnih.gov Numerous strategies have been developed to address this, including:

Asymmetric Hydrogenation: The reduction of substituted pyridines or their derivatives using chiral catalysts is a common and powerful method for accessing enantiomerically enriched piperidines. nih.govmdpi.com Catalysts based on rhodium and iridium, paired with chiral phosphine (B1218219) ligands, have proven effective in this regard. nih.gov

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a sustainable and highly selective approach. nih.gov Enzymes such as amine oxidases and ene-reductases can be used in cascade reactions to produce stereo-defined piperidines under mild conditions. nih.gov

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to construct the piperidine ring.

Resolution of Racemates: Separating a mixture of enantiomers, often through chiral chromatography or crystallization with a chiral resolving agent. While effective, this can be a less efficient approach as it discards half of the synthesized material. nih.gov

The development of new catalytic asymmetric methods that can reliably generate specific stereoisomers of functionalized piperidines from simple starting materials remains a key goal in organic synthesis. nih.govchemscene.com

Contextualizing (3S)-3-(Methoxymethyl)-piperidine HCl within Contemporary Chiral Heterocycle Research

This compound is a chiral building block that, while not extensively documented in peer-reviewed research literature, represents a valuable scaffold for fragment-based drug discovery and medicinal chemistry. whiterose.ac.uk3wpharm.com Its structure combines a piperidine ring with a defined (S)-stereocenter at the 3-position and a methoxymethyl substituent. This combination of features makes it an interesting fragment for incorporation into larger molecules.

The 3-substitution pattern on the piperidine ring is a common motif in many biologically active compounds. nih.govnih.gov The methoxymethyl group, while simple, provides a hydrogen bond acceptor and can influence the conformational preferences of the piperidine ring, which in turn can affect how a larger molecule interacts with a biological target. The exploration of three-dimensional fragment chemical space is a growing area of interest, with a focus on moving away from flat, aromatic structures towards more complex, sp³-rich scaffolds like substituted piperidines. whiterose.ac.uk

While specific applications of this compound are not widely reported, its structural elements are found in compounds with a range of biological activities. For example, piperidine-3-carboxamide derivatives have been investigated as potential agents for treating osteoporosis. nih.gov Furthermore, the synthesis of libraries of 3-substituted piperidines is a common strategy in the search for new therapeutic agents. acs.orgnih.gov Therefore, this compound can be considered a useful, commercially available starting material for the synthesis of novel, enantiomerically pure compounds for screening in drug discovery programs.

Table 2: Chemical Properties of this compound
PropertyValue
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Stereochemistry(S)-configuration at C3
Functional GroupsSecondary amine (as hydrochloride salt), Ether

This table summarizes the basic chemical properties of the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(methoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNEPYIBDITIW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 3s 3 Methoxymethyl Piperidine Hcl Formation and Reactivity

Detailed Reaction Mechanism Elucidation for Chiral Piperidine (B6355638) Synthesis

The synthesis of chiral piperidines, such as (3S)-3-(Methoxymethyl)-piperidine, can be achieved through various strategies, including the dearomatization of pyridine (B92270) derivatives, modification of existing piperidine rings, or de novo construction of the piperidine ring. Each approach involves distinct reaction mechanisms to control the stereochemistry at the C3 position.

Stereochemical control is paramount in the synthesis of (3S)-3-(Methoxymethyl)-piperidine to ensure the desired enantiomer is obtained. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool.

One effective strategy involves the asymmetric reduction of pyridine derivatives. This can be accomplished through rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, where a chiral primary amine induces chirality on the piperidine ring during the reduction process. dicp.ac.cn This method circumvents the need for complex chiral ligands attached to the metal catalyst. dicp.ac.cn Another powerful approach is the chemo-enzymatic dearomatization of activated pyridines. nih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantioselectivity. nih.gov

Chiral auxiliaries, such as those derived from phenylglycinol, can be incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions. nih.gov For instance, the diastereoselective alkylation of an enolate derived from an oxazolopiperidone lactam allows for the controlled introduction of substituents at the C3 position. nih.gov The choice of the chiral auxiliary and the reaction conditions are critical in achieving high diastereoselectivity.

The following table summarizes different strategies for stereochemical control in the synthesis of chiral 3-substituted piperidines.

StrategyDescriptionKey FeaturesExample Reference
Asymmetric CatalysisUse of a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer over the other.High enantioselectivity, catalytic amounts of chiral source.Rhodium-catalyzed asymmetric reductive Heck reaction. acs.org
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct the stereochemistry of subsequent reactions.High diastereoselectivity, auxiliary can often be recovered.Phenylglycinol-derived oxazolopiperidone lactams. nih.gov
Chemo-enzymatic SynthesisCombination of chemical synthesis and biocatalysis to achieve high stereoselectivity.Mild reaction conditions, high enantio- and regioselectivity.Amine oxidase/ene imine reductase cascade. nih.gov
Chiral Pool SynthesisUtilization of readily available enantiomerically pure natural products as starting materials.Absolute stereochemistry is pre-determined.Synthesis from L-malic acid. acs.org

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species such as intermediates and transition states. In the synthesis of 3-substituted piperidines, several key intermediates have been proposed and, in some cases, characterized.

In rhodium-catalyzed asymmetric carbometalation of dihydropyridines, a key step in one synthetic approach, the reaction proceeds through a series of organometallic intermediates. acs.org The catalytic cycle is believed to involve the oxidative addition of the rhodium catalyst to the boronic acid, followed by migratory insertion of the dihydropyridine (B1217469) and subsequent reductive elimination or protodemetalation to yield the 3-substituted tetrahydropyridine. dicp.ac.cnacs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for modeling transition states and understanding the origins of stereoselectivity. nih.govnih.gov For instance, in the chemo-enzymatic dearomatization of pyridines, DFT calculations have been used to determine the stereochemical configuration of the chiral piperidine products by comparing experimental and calculated vibrational circular dichroism (VCD) spectra. nih.gov Transition state models for rhodium-catalyzed intramolecular ketone hydroacylation have been proposed based on DFT calculations, which can help in rationalizing the observed enantioselectivity. nih.gov These computational models can reveal crucial interactions in the transition state, such as hydrogen bonding or steric hindrance, that dictate the stereochemical outcome.

The regioselectivity and diastereoselectivity of piperidine ring formation are influenced by a multitude of factors, including the nature of the substrate, the catalyst, the solvent, and the reaction temperature.

In the intramolecular cyclization of unsaturated amines, the regioselectivity of the ring closure (e.g., endo vs. exo) is a critical factor. Amine-directed intramolecular hydroboration, for example, shows high regiocontrol, which is attributed to steric effects from the piperidine ring that destabilize competing transition states. nih.gov

Diastereoselectivity in piperidine synthesis is often controlled by thermodynamic or kinetic factors. For instance, the hydrogenation of substituted pyridines can lead to the formation of either cis or trans isomers depending on the catalyst and reaction conditions. nih.gov Subsequent epimerization can be employed to convert the initial product to the thermodynamically more stable isomer. nih.gov In the diastereoselective synthesis of new zwitterionic bicyclic lactams, which serve as scaffolds for 2-substituted-4-hydroxy piperidines, the generation of new stereogenic centers occurs with high diastereoselectivity. nih.gov The reduction of an amide and hemiaminal function with a borane (B79455) reagent can afford a 2,4-cis-disubstituted piperidine as the major diastereomer. nih.gov

The following table highlights key factors that influence selectivity in piperidine synthesis.

FactorInfluence on SelectivityExample
Catalyst/LigandThe steric and electronic properties of the catalyst and its ligands play a crucial role in determining both regio- and stereoselectivity.In Rh-catalyzed 1,4-arylation, the choice of a chiral ligand can lead to high enantioselectivity. acs.org
Substrate ControlThe inherent stereochemistry or functional groups within the starting material can direct the outcome of the reaction.Use of a chiral starting material from the chiral pool predetermines the absolute stereochemistry. acs.org
SolventThe polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.Solvent can control the regioselectivity in divergent synthesis of pyrimidine (B1678525) and dibenzo[b,f] dicp.ac.cnnih.govoxazepine derivatives. beilstein-journals.org
Reaction TemperatureTemperature can affect the equilibrium between different diastereomeric products (thermodynamic vs. kinetic control).Lower temperatures often favor kinetic products.

Role of Catalysis in Governing Reaction Pathways

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of complex molecules like (3S)-3-(Methoxymethyl)-piperidine. Both metal-based and organocatalytic systems offer unique advantages in controlling reaction pathways.

Transition metal catalysts, particularly those based on rhodium, palladium, iridium, and iron, are widely employed in the synthesis of chiral piperidines. dicp.ac.cnacs.orgnih.gov These catalysts can operate through various mechanistic cycles, including hydrogenation, hydroformylation, and cross-coupling reactions.

Rhodium catalysts are particularly effective for the asymmetric hydrogenation and hydroacylation reactions. dicp.ac.cnnih.gov In the rhodium-catalyzed asymmetric reductive Heck reaction, a chiral rhodium complex facilitates the enantioselective carbometalation of a dihydropyridine intermediate. acs.org The mechanism involves the generation of a chiral rhodium hydride species that participates in the key stereodetermining step. nih.gov Mechanistic studies on rhodium-catalyzed intramolecular ketone hydroacylation suggest a pathway involving oxidative addition of the aldehyde C-H bond to the rhodium(I) center, followed by ketone insertion and reductive elimination. nih.gov

Palladium catalysts are often used for cross-coupling and cyclization reactions. nih.govorganic-chemistry.org For example, palladium-catalyzed azide (B81097) reduction followed by cyclization is a key step in the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. nih.gov Ligand control is a powerful tool for directing the regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-dienes. chemrxiv.org

Organocatalysis has emerged as a powerful alternative to metal catalysis, offering mild reaction conditions and avoiding the use of potentially toxic metals. Chiral amines, amino acids, and their derivatives are common organocatalysts for the synthesis of piperidines.

A biomimetic approach using proline as a catalyst can be employed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. chemrxiv.org The mechanism involves the formation of an enamine intermediate from the catalyst and a carbonyl compound, which then undergoes a stereoselective reaction before the catalyst is regenerated. The use of specific solvents like benzonitrile (B105546) or acetonitrile (B52724) can be crucial in preventing product racemization. chemrxiv.org

Asymmetric intramolecular aza-Michael cyclizations are a well-established method for the synthesis of nitrogen heterocycles. acs.org Chiral phosphoric acids can act as effective catalysts in these reactions, proceeding through the activation of the Michael acceptor and directing the nucleophilic attack of the amine. acs.org The proposed mechanism involves the formation of a chiral ion pair between the protonated amine and the chiral phosphate (B84403) anion, which shields one face of the molecule, leading to high enantioselectivity. acs.org

Influence of Solvent Systems on Reaction Outcomes and Stereocontrol

The choice of solvent is a critical parameter in the synthesis of chiral molecules such as (3S)-3-(Methoxymethyl)-piperidine HCl, profoundly influencing reaction rates, chemoselectivity, and, most importantly, stereocontrol. The solvent's properties, including polarity, proticity, and coordinating ability, can stabilize or destabilize transition states, intermediates, and reagents, thereby dictating the stereochemical outcome of a reaction. While specific studies on the synthesis of this compound are not extensively detailed in the public domain, the influence of solvent systems can be comprehensively understood by examining analogous syntheses of substituted piperidines.

In the asymmetric synthesis of piperidine derivatives, solvents can play a multifaceted role. They can influence the conformational equilibrium of reactants and catalysts, affect the aggregation state of organometallic reagents, and participate directly in the reaction mechanism through coordination or hydrogen bonding. These interactions can create a specific chiral environment that favors the formation of one stereoisomer over another.

Detailed research findings from related piperidine syntheses highlight the pivotal role of the solvent in achieving high levels of stereoselectivity. For instance, in the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, a common method for producing chiral piperidines, the selection of the solvent is paramount for achieving high enantiomeric excess. A screening of various solvents demonstrated that ethereal solvents, particularly tetrahydrofuran (B95107) (THF), provide superior stereocontrol compared to aromatic or chlorinated solvents. nih.gov

Table 1: Effect of Solvent on the Enantioselective Hydrogenation of a 2-Benzyl-N-benzylpyridinium Salt nih.gov

SolventEnantiomeric Ratio (er)
Toluene85:15
Dichloromethane (DCM)88:12
Tetrahydrofuran (THF)90:10

The data clearly indicates that THF is the optimal solvent for this transformation, leading to the highest enantioselectivity. This is likely due to the coordinating ability of THF, which can influence the geometry of the iridium catalyst and the substrate-catalyst complex, thereby enhancing the facial selectivity of the hydride attack.

Furthermore, solvent systems can dictate the chemoselectivity of a reaction, which is crucial when multiple reaction pathways are possible. In a study involving the reaction of an N-substituted piperidine-2,6-dione with an enone, the solvent system dramatically altered the reaction's outcome. The use of THF as the sole solvent led to a 1,2-addition product, whereas a mixture of THF and hexamethylphosphoramide (B148902) (HMPA) selectively yielded the 1,4-addition product. mdpi.com This demonstrates the solvent's ability to control the regioselectivity of the nucleophilic attack.

Table 2: Solvent-Dependent Chemoselectivity in the Reaction of N-Benzyl-4-(trifluoromethyl)piperidine-2,6-dione with Cyclohex-2-en-1-one mdpi.com

Solvent SystemProduct TypeYield
THF1,2-adduct11%
THF/HMPA1,4-adduct35%

The use of a polar, aprotic, and strongly coordinating solvent like HMPA can alter the reactivity of the enolate intermediate, favoring the conjugate addition pathway.

In the context of forming 3-substituted piperidines, such as the precursor to (3S)-3-(Methoxymethyl)-piperidine, stereocontrol is often established during a key bond-forming step. For instance, in a diastereoselective nitro-Mannich reaction used to construct functionalized piperidines, the stereochemistry is controlled in the initial addition step. researchgate.net While the cited study does not provide a direct comparison of solvents, it underscores the principle that the reaction conditions, including the solvent, are critical for establishing the relative stereochemistry of the newly formed chiral centers, which is then carried through subsequent transformations.

Moreover, the use of unconventional solvent systems, such as water, has been shown to be beneficial in certain asymmetric syntheses of piperidines. In an iridium-catalyzed process, water as a solvent was found to prevent the racemization of enantioenriched substrates, leading to highly enantioselective products. nih.gov This highlights that for specific catalytic systems, protic solvents can play a crucial role in maintaining stereochemical integrity.

Computational and Theoretical Chemistry Studies of 3s 3 Methoxymethyl Piperidine Hcl

Application of Density Functional Theory (DFT) in Chiral Piperidine (B6355638) Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules, including complex heterocyclic systems like piperidines. researchgate.netresearchgate.netrsc.org This method offers a favorable balance between computational cost and accuracy, making it suitable for analyzing the electronic structure and energy of molecules. scirp.org In the context of chiral piperidines, DFT is employed to explore various aspects of their chemical nature. rsc.orgnih.gov

The piperidine ring is known for its conformational flexibility, primarily adopting a chair-like structure similar to cyclohexane. acs.orgwikipedia.org For a substituted piperidine such as (3S)-3-(Methoxymethyl)-piperidine HCl, the key conformational question revolves around the orientation of the methoxymethyl group at the C3 position. This group can exist in either an axial or an equatorial position, each corresponding to a different energy state.

DFT calculations are used to optimize the geometry of these conformers and calculate their relative energies to determine the most stable arrangement. researchgate.net The presence of the hydrochloride means the piperidine nitrogen is protonated, which introduces significant electrostatic interactions that can influence the conformational equilibrium. nih.gov Studies on similar 4-substituted piperidinium (B107235) salts have shown that polar substituents can experience a stabilization of the axial conformer upon protonation of the ring nitrogen. nih.gov

Energy landscape mapping provides a comprehensive view of a molecule's conformational possibilities by charting the potential energy as a function of its geometry. researchgate.netnih.gov For this compound, this map would illustrate the energy wells corresponding to the equatorial and axial chair conformers, as well as the energy barriers for ring inversion and rotation of the methoxymethyl substituent. psu.edunih.gov

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound
ConformerSubstituent OrientationRelative Energy (kcal/mol)Description
Chair 1Equatorial0.00The methoxymethyl group is in the equatorial position, generally the sterically favored conformation.
Chair 2Axial~1.5 - 2.5The methoxymethyl group is in the axial position, leading to potential 1,3-diaxial interactions and higher energy.
Twist-BoatN/A> 5.0A higher-energy, unstable intermediate conformation during the process of ring inversion.

DFT is a critical tool for elucidating reaction mechanisms by modeling the fleeting structures known as transition states. mit.edufiveable.me Calculating the geometry and energy of a transition state allows chemists to understand the energy barrier of a reaction, a key factor determining its rate. researchgate.net For reactions involving piperidines, such as their synthesis via cyclization or subsequent functionalization, DFT can map the entire reaction pathway from reactants to products through the transition state. acs.orgnih.gov

For example, in the synthesis of a substituted piperidine, computational modeling can predict whether a reaction will proceed and under what conditions. mdpi.com This involves calculating the Gibbs free energy and activation energy for the proposed mechanistic steps. researchgate.net By comparing different potential pathways, researchers can identify the most energetically favorable route. This predictive power is essential for designing efficient synthetic strategies for complex molecules like chiral piperidines. acs.org

A significant application of DFT in chiral chemistry is the prediction of stereochemical outcomes. nih.gov In reactions that can produce multiple stereoisomers, DFT can be used to calculate the energies of the different diastereomeric transition states. According to transition state theory, the product distribution is determined by the relative energy of these transition states. The pathway with the lower energy transition state will be faster, leading to the major product.

This approach is fundamental to understanding and designing enantioselective syntheses. acs.org For the synthesis of (3S)-3-(Methoxymethyl)-piperidine, computational studies could model the approach of reagents to a prochiral intermediate, predicting which trajectory leads to the desired (S) configuration with the highest selectivity. nih.govacs.org

Molecular Dynamics Simulations for Understanding Conformational Dynamics

While DFT is excellent for calculating static energy points, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms over time by solving Newton's equations of motion, offering a "movie" of the molecule's dynamic behavior in a simulated physiological environment (e.g., in a water box). nih.gov

For this compound, an MD simulation could reveal:

Conformational Stability : How long the piperidine ring remains in its preferred chair conformation. researchgate.net

Flexibility : The range of motion of the methoxymethyl side chain.

Solvent Interactions : How water molecules arrange around the charged N-H group and the polar methoxymethyl group, and the nature of the hydrogen bonding. researchgate.net

Dynamic Events : The simulation can capture rare events like the transition from one chair conformer to another, providing information on the kinetics of ring-flipping. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, including DFT and other ab initio methods like Hartree-Fock, are used to analyze the electronic properties of a molecule, which are fundamental to its reactivity. researchgate.netwavefun.com Key parameters derived from these calculations include the distribution of electrons, molecular orbital energies, and electrostatic potential. researchgate.net

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. For this compound, the MEP would show a positive potential around the protonated nitrogen (N-H) and a negative potential near the oxygen of the methoxymethyl group.

Natural Bond Orbital (NBO) Analysis : NBO analysis examines interactions between filled and vacant orbitals, quantifying the stabilizing energy from electron delocalization, such as hyperconjugation. jksus.org This can provide deeper insight into the nature of bonding and intramolecular interactions.

Table 2: Representative Data from Quantum Chemical Calculations on a Piperidine Derivative
Calculated PropertyTypical ValueSignificance
HOMO Energy-8 to -10 eVIndicates the energy of the most available electrons for reactions.
LUMO Energy1 to 3 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap~9 to 13 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Dipole Moment2 to 4 DQuantifies the overall polarity of the molecule, affecting solubility and intermolecular forces.
NBO Charge on Nitrogen~ -0.5 to -0.8 eShows the partial charge on the nitrogen atom, indicating its Lewis basicity (in the unprotonated form).

Role of 3s 3 Methoxymethyl Piperidine Hcl As a Synthetic Intermediate

Application in the Construction of Complex Organic Molecules

The inherent structural features of (3S)-3-(Methoxymethyl)-piperidine HCl make it an attractive precursor for the assembly of intricate organic molecules, particularly those containing the piperidine (B6355638) core.

Piperidine alkaloids are a major class of natural products renowned for their wide spectrum of biological activities. nih.gov The total synthesis of these compounds often represents a significant challenge, requiring precise control over stereochemistry. Chiral piperidine fragments are essential for these synthetic endeavors.

While direct literature examples detailing the use of this compound in the synthesis of specific alkaloids like conhydrine, solenopsin, or quebrachamine (B1219942) are not prominently documented, its structure is highly relevant. Synthetic strategies for these alkaloids frequently rely on the availability of enantiopure piperidine precursors.

General Synthetic Approaches to Piperidine Alkaloids:

AlkaloidGeneral Synthetic StrategyRelevance of Chiral Precursors
Conhydrine Often synthesized from precursors that establish the C2 and C3 stereocenters. For instance, approaches may involve asymmetric reduction of a ketone or diastereoselective addition to a chiral imine. nih.govA pre-formed chiral piperidine like (3S)-3-(Methoxymethyl)-piperidine could serve as a starting point, with the methoxymethyl group being a handle for conversion to the required propyl side chain.
Solenopsin The synthesis of solenopsin, a venom alkaloid from fire ants, involves the stereoselective construction of a 2,6-disubstituted piperidine ring. wikipedia.orgnih.govresearchgate.net Methods include catalytic hydrogenation of substituted pyridines and multi-step sequences starting from chiral pool materials like L-alanine. wikipedia.orgresearchgate.netThe chiral scaffold of this compound could theoretically be elaborated through functionalization at the C6 position to introduce the long alkyl chain characteristic of solenopsin.
Quebrachamine This complex alkaloid features a fused ring system. Its synthesis is a multi-step process often involving indole (B1671886) derivatives and complex cyclization strategies.While a more complex target, the piperidine unit within its structure underscores the need for versatile chiral building blocks in its total synthesis.

The synthesis of piperidine alkaloids often involves key reactions such as catalytic hydrogenation of substituted pyridines, reductive amination, and intramolecular cyclizations. mdpi.com The availability of synthons like this compound provides chemists with a head start, embedding a crucial stereocenter from the beginning of the synthetic sequence.

The synthetic utility of this compound extends beyond simple piperidine derivatives to the construction of more complex fused heterocyclic systems, such as indolizidines and quinolizidines. These bicyclic alkaloids are also of significant interest due to their biological activities. synquestlabs.com

General synthetic pathways to these alkaloids often involve the cyclization of a suitably functionalized piperidine precursor. For example, an N-substituted piperidine with an appropriate side chain at the C2 or C3 position can be induced to cyclize, forming the second ring of the indolizidine or quinolizidine (B1214090) core. ajchem-a.comsynquestlabs.com The methoxymethyl group of this compound can be chemically modified to install the necessary functionality to participate in such cyclization reactions, making it a potential precursor for these important alkaloid classes. researchgate.net

Utilized as a Chiral Building Block in Advanced Organic Synthesis

The true power of a chiral intermediate like this compound lies in its ability to serve as a foundation for creating new stereocenters with a high degree of control.

The existing stereocenter at the C3 position of the piperidine ring can direct the stereochemical outcome of reactions at other positions on the ring. This principle of stereocontrol is fundamental to modern asymmetric synthesis. The piperidine ring can be functionalized through various reactions, including alkylation, acylation, and transition metal-catalyzed cross-coupling reactions. nih.gov The presence of the C3-methoxymethyl group can influence the facial selectivity of these reactions, leading to the preferential formation of one diastereomer over another. This makes the compound a valuable scaffold for building up molecular complexity in a predictable manner. google.commdpi.com

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections (libraries) of structurally diverse small molecules for high-throughput screening and drug discovery. lincoln.ac.uk The goal of DOS is to efficiently explore a wide range of chemical space. nih.govnih.gov

Chiral scaffolds are central to DOS strategies that aim to create libraries of three-dimensional molecules. nih.gov this compound is an ideal candidate for such approaches. Its piperidine core can be systematically decorated with different functional groups at various positions (e.g., the nitrogen atom, and carbons 2, 4, 5, and 6). General protocols for the DOS of substituted piperidines often employ modular strategies where different building blocks are combined to create a matrix of related compounds. nih.govnih.gov Starting with an enantiopure core like (3S)-3-(Methoxymethyl)-piperidine ensures that the resulting library has a defined stereochemical foundation, which is crucial for probing biological systems.

Contribution to the Development of Novel Synthetic Methodologies

The development of new synthetic methods is crucial for advancing the field of organic chemistry. The availability of well-defined chiral building blocks is often essential for demonstrating the utility and stereoselectivity of these new methods. nih.gov

For instance, new catalytic systems for C-H activation, cross-coupling, or cyclization reactions are frequently tested on substrates like substituted piperidines to establish their effectiveness. mdpi.com While this compound may not always be the specific substrate used in seminal methodology papers, the existence and commercial availability of such chiral, non-racemic building blocks enable chemists to design and validate new synthetic transformations with confidence in the stereochemical integrity of their products. This, in turn, accelerates the adoption of new and powerful synthetic tools for the construction of medicinally relevant molecules. ajchem-a.com

Q & A

Basic: What synthetic strategies are recommended for preparing (3S)-3-(Methoxymethyl)-piperidine HCl with high stereochemical purity?

Methodological Answer:
The enantioselective synthesis of (3S)-configured piperidines often employs chiral bicyclic lactams or phenylglycinol-derived intermediates. Key steps include:

  • Chiral starting materials : Use of (S)-phenylglycinol to establish stereochemistry via alkylation or reductive amination .
  • Protection/deprotection : Methoxymethyl groups can be introduced via nucleophilic substitution (e.g., using methoxymethyl chloride) under anhydrous conditions.
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and crystallization (e.g., HCl salt formation in ethanol) ensure stereochemical integrity .
  • Validation : Confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® AD-H column) and compare optical rotation values with literature data .

Basic: Which analytical techniques are critical for validating the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy :
    • 1H/13C-NMR : Confirm the methoxymethyl group (δ ~3.3 ppm for OCH3, δ ~3.5–4.0 ppm for CH2O) and piperidine ring protons (axial/equatorial splitting) .
    • 2D experiments (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • HPLC : Use reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) and detect impurities (e.g., residual solvents or diastereomers) .
  • Elemental analysis : Verify stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values .

Advanced: How can researchers resolve enantiomeric impurities in this compound during scale-up synthesis?

Methodological Answer:
Enantiomeric impurities often arise from racemization during acidic workup or inadequate chiral induction. Mitigation strategies include:

  • Chiral auxiliaries : Incorporate (R)- or (S)-configured intermediates (e.g., oxazolidinones) to enforce stereochemical control .
  • Kinetic resolution : Use enzymes (e.g., lipases) or chiral catalysts (e.g., BINAP-metal complexes) to selectively process undesired enantiomers .
  • Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the (3S)-enantiomer .
  • Quality control : Monitor ee via chiral GC or HPLC with polysaccharide-based columns (e.g., Chiralcel® OD-H) .

Advanced: How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:
Stability protocols should align with ICH guidelines:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), light (UV/visible), and acidic/alkaline conditions to identify degradation pathways (e.g., hydrolysis of the methoxymethyl group) .
  • Analytical monitoring : Use UPLC-MS to detect degradation products (e.g., piperidine-3-methanol from demethylation) and quantify stability-indicating parameters .
  • Long-term storage : Store at -20°C in amber vials with desiccants to prevent moisture absorption and photodegradation .

Advanced: What challenges arise when developing selective receptor-binding assays for this compound?

Methodological Answer:
Piperidine derivatives often exhibit promiscuity at aminergic receptors. To enhance selectivity:

  • Receptor panel screening : Test against serotonin (5-HT), dopamine (D2), and sigma receptors using radioligand binding assays (e.g., [3H]-spiperone for D2) .
  • Functional assays : Use cAMP accumulation or calcium flux assays (e.g., CHO cells expressing human 5-HT1A receptors) to distinguish agonist/antagonist activity .
  • Metabolic stability : Pre-incubate with liver microsomes to assess CYP450-mediated demethylation, which may alter receptor affinity .

Advanced: How can researchers address discrepancies in pharmacological data for this compound across different studies?

Methodological Answer:
Data contradictions may stem from:

  • Impurity profiles : Characterize batches using LC-HRMS to rule out contributions from stereochemical or synthetic byproducts (e.g., (3R)-isomer) .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times .
  • Pharmacokinetic factors : Compare bioavailability (e.g., plasma protein binding, brain penetration) using in vivo microdialysis or PET imaging .

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